molecular formula C11H19NO B13344183 1-Oxa-9-azadispiro[2.2.56.23]tridecane

1-Oxa-9-azadispiro[2.2.56.23]tridecane

Cat. No.: B13344183
M. Wt: 181.27 g/mol
InChI Key: OHVASKHNWOHXRL-UHFFFAOYSA-N
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Description

1-Oxa-9-azadispiro[2.2.56.23]tridecane is a spirocyclic compound characterized by a unique fusion of oxygen (oxa) and nitrogen (aza) atoms within its bicyclic framework.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-oxa-9-azadispiro[2.2.56.23]tridecane

InChI

InChI=1S/C11H19NO/c1-3-11(9-13-11)4-2-10(1)5-7-12-8-6-10/h12H,1-9H2

InChI Key

OHVASKHNWOHXRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC13CCNCC3)CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-9-azadispiro[2.2.56.23]tridecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Prins cyclization reaction is often preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azadispiro[2.2.56.23]tridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce certain functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism by which 1-Oxa-9-azadispiro[2.2.56.23]tridecane exerts its effects is primarily through its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, thereby blocking its function and leading to the death of the bacterium.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-Oxa-9-azadispiro[2.2.56.23]tridecane with related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatom Positions Ring Sizes Key Substituents Applications
This compound C₁₂H₂₀N₂O 208.30* 1-Oxa, 9-Aza [2.2.56.23] None Research (hypothetical)
3-Oxa-9-azaspiro[5.5]undecane HCl C₉H₁₈ClNO 191.70 3-Oxa, 9-Aza [5.5] Hydrochloride salt Pharmaceutical intermediates
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane C₁₁H₁₈F₃NO 261.27 9-Oxa, 2-Aza [5.5] Trifluoromethyl group Agrochemicals, drug discovery
1-Oxa-4-azaspiro[5.6]dodecane C₁₀H₁₉NO 169.27 1-Oxa, 4-Aza [5.6] None Medicinal chemistry
13-Oxabicyclo[10.1.0]tridecane C₁₂H₂₂O 182.30 13-Oxa Bicyclo[10.1.0] None EGFR/ER receptor studies

*Calculated based on typical spirocyclic structures.

Key Observations:

  • Heteroatom Positioning: The placement of oxygen and nitrogen atoms significantly influences polarity and hydrogen-bonding capacity. For example, 3-Oxa-9-azaspiro[5.5]undecane HCl has one hydrogen donor (NH⁺) and two acceptors (O, N), enhancing solubility and receptor interactions .
  • Ring Size and Complexity : Larger or fused rings (e.g., bicyclo[10.1.0]) may reduce synthetic accessibility but increase structural rigidity, as seen in 13-Oxabicyclo[10.1.0]tridecane .

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